2',4'-Dihydroxy-2-methoxychalcone

Description

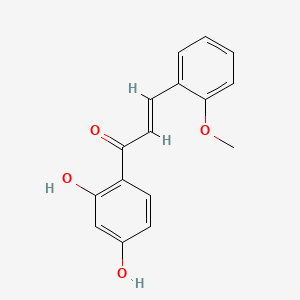

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLVGCCGMXGMGZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-21-4 | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dihydroxy-2-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’,4’-Dihydroxy-2-methoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-2-methoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for conditions such as cancer, diabetes, and cardiovascular diseases.

Industry: Used in the development of new materials and as a component in cosmetic formulations.

Mechanism of Action

The biological activity of 2’,4’-Dihydroxy-2-methoxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as tyrosinase and cyclooxygenase, which are involved in melanin production and inflammation, respectively. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Analogues

The bioactivity of chalcones is sensitive to substituent positions. Below is a comparative analysis of DH-2-MC with key analogues:

Figure 1 : Substituent positions of DH-2-MC and analogues.

Key Differences in Bioactivity

Anti-inflammatory Activity

- DH-2-MC : Exhibits anti-inflammatory effects by modulating cytokines (e.g., IL-6/STAT3/NF-κB pathways) and binding to BRD4 bromodomain (PDB: 6AJY).

- Echinatin : Reduces oxidative stress and inflammation in hepatic tissues via Nrf2 activation.

Nanoparticle Binding Affinity

- DH-2-MC and its isomer 2',4'-dihydroxy-3-methoxychalcone (DH-3-MC) were compared for adsorption onto Fe₃O₄ nanoparticles functionalized with Schiff bases. DH-2-MC showed higher binding affinity to 3-hydroxybenzaldehyde-functionalized nanoparticles than DH-3-MC, attributed to steric effects of the methoxy group position.

Cytotoxicity

Molecular Interactions and Stability

Biological Activity

2',4'-Dihydroxy-2-methoxychalcone (DHMC) is a flavonoid compound belonging to the chalcone class, notable for its diverse biological activities. This article delves into the biological activity of DHMC, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Structure : The molecular formula of this compound is C_16H_14O_5. It features two hydroxyl groups at the 2' and 4' positions and a methoxy group at the 2 position, contributing to its unique properties and biological activities.

Physical Appearance : DHMC typically appears as a bright yellow crystalline solid.

Anticancer Properties

Research indicates that DHMC exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 10.5 | Cytotoxic |

| WiDr (Colon) | 12.3 | Cytotoxic |

| T47D (Breast) | 8.7 | Cytotoxic |

The compound's mechanism of action may involve the inhibition of multidrug resistance-associated proteins (MRP), enhancing the efficacy of chemotherapy by preventing drug efflux from cancer cells .

Anti-inflammatory Activity

DHMC has also demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like tyrosinase, which is involved in melanin production. This suggests possible applications in skin lightening and treatment of hyperpigmentation.

Antiviral Activity

Recent studies have explored DHMC's potential against viral infections, particularly its docking interaction with SARS-CoV-2 proteins. In silico studies showed that DHMC can bind effectively to the main protease and RNA-dependent RNA polymerase (RdRP) of SARS-CoV-2, indicating its potential as an antiviral agent:

| SARS-CoV-2 Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Main Protease | -6.43 | 19.38 |

| RNA-dependent RNA Polymerase | -6.00 | 39.9 |

These findings suggest that DHMC may be a candidate for further investigation in treating COVID-19-related mucormycosis .

The biological effects of DHMC are attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of tyrosinase and MRP enhances its potential in anticancer therapies and skin treatments.

- Antioxidant Properties : DHMC may exhibit antioxidant activity, contributing to its protective effects against oxidative stress.

- Cell Cycle Arrest : Studies indicate that DHMC can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study conducted by Barman et al. involved docking simulations to assess DHMC's interaction with SARS-CoV-2 proteins. The results highlighted its strong binding affinity and potential as a therapeutic agent against viral infections .

Another study evaluated the cytotoxicity of various flavonoids in mammalian cells, establishing that DHMC had a significant impact on cell viability across multiple cancer cell lines . The study emphasized the importance of selecting appropriate cell lines for evaluating cytotoxicity to ensure relevant results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.